Physicochemical and Purity Comparison of N1-Aryl Sulfonyl Pyridazinone Analogs Lacks Performance-Based Differentiation
The target compound and its closest commercial analog, 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one, differ at the N1-aryl substituent (4-methylphenyl vs. 4-fluorophenyl). Vendor datasheets report identical purity specifications (>90%) and comparable molecular weights (356.40 vs. 360.37 g/mol) [REFS-1, REFS-2]. However, no experimental assay data, calculated logD values, kinetic solubility measurements, or target-binding affinities are publicly available for either compound that would permit a quantitative performance comparison. The observed differences in molecular formula (C18H16N2O4S vs. C17H13FN2O4S) and calculated hydrogen-bond acceptor count (4-methoxyphenyl sulfonyl group common to both; N1-aryl varies) are purely structural and do not constitute verified performance differentiation [REFS-1, REFS-2].
| Evidence Dimension | Vendor-specified purity and molecular identity |
|---|---|
| Target Compound Data | Purity >90%; MW 356.40 g/mol; MF C18H16N2O4S; CAS 1984073-27-9 |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one: Purity >90%; MW 360.37 g/mol; MF C17H13FN2O4S; CAS 1987112-17-3 |
| Quantified Difference | No performance-relevant quantitative difference identified; structural variation confined to N1-aryl substituent identity (CH3 vs. F) without associated functional data |
| Conditions | Vendor technical datasheets (AKSci HTS004189 and HTS004188); no biological or physicochemical assay data available |
Why This Matters
Without quantitative functional data, structural analogy alone cannot justify selecting this compound over its 4-fluorophenyl analog for any specific scientific application.
